Phenylmercapturic Acid

Beschreibung

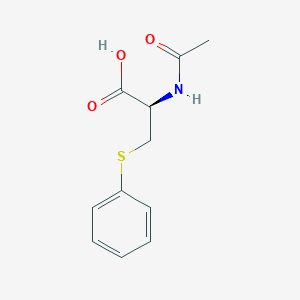

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905052 | |

| Record name | S-Phenyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | S-Phenyl-N-acetylcysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4775-80-8 | |

| Record name | Phenylmercapturic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4775-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Phenyl-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Phenyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-acetamido-3-phenylsulfanylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-S-PHENYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XI8247P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Formation of S Phenylmercapturic Acid

Benzene (B151609) Metabolism to S-PMA: An Overview

The metabolic journey from benzene to S-Phenylmercapturic acid (S-PMA) is a multi-step process that begins with the absorption of benzene into the body. For benzene to exert its toxic effects or be excreted, it must first be metabolically activated. researchgate.net This activation is a prerequisite for its carcinogenicity. nih.gov The initial and critical step is the oxidation of benzene, primarily by cytochrome P450 enzymes, to form reactive intermediates. researchgate.netiarc.fr

One of these intermediates, benzene oxide, can follow several metabolic routes. nih.govresearchgate.net One of these pathways is detoxification through conjugation with glutathione (B108866) (GSH). plos.org This conjugation is the first step leading to the formation of S-PMA. researchgate.net The resulting glutathione conjugate is further processed through the mercapturic acid pathway, ultimately yielding S-PMA, which is then excreted in the urine. plos.orgoup.com Although S-PMA represents only a small fraction, about 0.2%, of the total benzene dose, it is considered the most suitable biomarker for assessing low-level exposure to benzene. coresta.org

Initial Oxidation of Benzene via Cytochrome P450 (CYP) Enzymes

The biotransformation of benzene is initiated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2E1 being the primary enzyme responsible for its oxidation. researchgate.netiarc.fr Studies have shown that CYP2E1 is highly efficient in oxidizing benzene in both rat and human liver microsomes. nih.govnih.gov The significance of CYP2E1 is highlighted by research on CYP2E1-knockout mice, which showed a 90% reduction in urinary benzene metabolites and a complete absence of benzene-induced toxicity. iarc.fr While CYP2E1 is the main catalyst, other CYP isoforms may also contribute to this initial metabolic step. iarc.fr This enzymatic oxidation converts the stable benzene ring into a highly reactive electrophilic intermediate, setting the stage for subsequent metabolic transformations. iarc.frresearchgate.net

The primary product of the CYP-mediated oxidation of benzene is benzene oxide. researchgate.netiarc.fr Benzene oxide is an epoxide, a reactive and unstable molecule. nih.gov It exists in a rapid equilibrium with its valence tautomer, oxepin (B1234782). nih.govresearchgate.netnih.gov This equilibrium is crucial to understanding the subsequent metabolic fate of benzene, as both tautomers can undergo different reactions. researchgate.net While benzene oxide is the form that reacts with cellular nucleophiles like glutathione, the oxepin form can undergo other reactions, such as oxidative ring-opening to form muconaldehyde. nih.govresearchgate.netrsc.org The stability of benzene oxide is sufficient to allow it to move from its formation site, primarily the liver, to other tissues like the bone marrow. researchgate.net

Glutathione Conjugation Pathway

A significant detoxification pathway for the reactive benzene oxide intermediate involves its conjugation with glutathione (GSH). iarc.frnih.govresearchgate.net This reaction is a critical step that diverts benzene oxide away from pathways that could lead to toxic effects. plos.org The product of this conjugation, S-phenylglutathione, is the precursor to S-PMA. nih.gov This initial conjugate undergoes further enzymatic processing, which includes the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate. This series of reactions, known as the mercapturic acid pathway, results in the formation of the final, water-soluble product, S-Phenylmercapturic acid (S-PMA), which is readily excreted in the urine. plos.orgoup.com

The conjugation of benzene oxide with glutathione can occur spontaneously, but the reaction is significantly catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). nih.govplos.org GSTs are multifunctional enzymes involved in the detoxification of a wide range of xenobiotic compounds. taylorandfrancis.com By facilitating the reaction between the electrophilic benzene oxide and the nucleophilic glutathione, GSTs play a crucial role in the detoxification of benzene. nih.gov Several GST isozymes, including GSTA1, GSTM1, GSTP1, and GSTT1, have been investigated for their ability to catalyze this specific reaction. nih.govnih.gov

Research has shown that different GST isozymes exhibit varying efficiencies in catalyzing the conjugation of benzene oxide. In vitro studies have demonstrated that GSTT1 is a critical and efficient enzyme in this detoxification reaction. nih.govnih.gov GSTP1 has also been shown to play a role, although it has a higher Michaelis constant (Km), suggesting lower affinity for the substrate compared to GSTT1. nih.govnih.gov Conversely, GSTA1 and GSTM1 displayed insufficient activity in these kinetic studies to determine their parameters, suggesting they are less important in this specific pathway. nih.govnih.gov The strong catalytic activity of GSTT1 underscores its importance in the formation of S-PMA. nih.govplos.org

Table 1: Kinetic Parameters of GST Isozymes with Benzene Oxide

| GST Isozyme | Putative Km (μM) | Vmax (fmol/s) | Relative Importance |

| GSTT1 | 420 | 450 | Critical |

| GSTP1 | 3600 | 3100 | Important |

| GSTA1 | N/A | N/A | Less Important |

| GSTM1 | N/A | N/A | Less Important |

Source: Data compiled from kinetic studies on the conjugation of benzene oxide with glutathione. nih.govnih.gov

The genes encoding for GST enzymes are known to be polymorphic in the human population, with common variations including complete gene deletions (null genotypes) for GSTT1 and GSTM1. plos.orgresearchgate.net These genetic polymorphisms have a significant impact on an individual's ability to metabolize benzene and consequently affect the levels of urinary S-PMA. researchgate.net

Numerous studies have consistently shown that individuals with the GSTT1-null genotype excrete significantly lower levels of S-PMA compared to those with a functional GSTT1 gene when exposed to similar levels of benzene. plos.orgnih.gov The GSTT1 deletion can explain a substantial portion of the variance in S-PMA levels among individuals, ranging from 14.2% to 31.6% in one multiethnic study. plos.org The effect of the GSTM1-null genotype on S-PMA levels is also observed but is generally less pronounced than that of the GSTT1 polymorphism. plos.orgberkeley.edu The presence of both GSTT1 and GSTM1 null genotypes leads to even lower S-PMA excretion. nih.gov This strong influence of genotype means that interpreting S-PMA as a biomarker of benzene exposure requires consideration of an individual's GST status. researchgate.netnih.gov

Table 2: Influence of GSTT1 and GSTM1 Genotypes on S-PMA Excretion

| Genotype Combination | Relative S-PMA Level | Percentage of Variance Explained by Genotype |

| GSTT1-positive | Higher | GSTT1 deletion: 14.2% - 31.6% |

| GSTT1-null | Lower (approx. 50% reduction) | |

| GSTM1-positive | Higher | GSTM1 deletion: 0.2% - 2.4% |

| GSTM1-null | Lower | |

| GSTT1-null & GSTM1-null | Lowest (up to 8-fold lower than double-positive) | Combined GSTT1 & GSTM1: ~22% |

Source: Data synthesized from multiple studies on the effects of GST polymorphisms on urinary S-PMA levels. plos.orgresearchgate.netnih.gov

Specificity of GSTT1 and GSTM1 in S-PMA Formation

Formation of S-Phenylglutathione

The initial and essential step in the detoxification of benzene oxide and the eventual excretion of S-PMA is the formation of S-phenylglutathione (SPG). nih.gov This process is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govwikipedia.org

The reaction involves the conjugation of benzene oxide, a reactive and unstable electrophilic metabolite of benzene, with glutathione (GSH). nih.goviarc.fr The formation of SPG is a critical detoxification step, as it converts the reactive benzene oxide into a more water-soluble and less toxic compound that can be further processed for excretion. nih.govtandfonline.com

Research has shown that specific GST isozymes, such as GSTT1 and GSTP1, play a significant role in catalyzing this reaction. nih.gov While other GSTs may also be involved, GSTT1 is considered a critical enzyme in the detoxification of benzene oxide. nih.gov The initial product of the reaction between benzene oxide and GSH is a hydroxycyclohexadiene species, which is then dehydrated to form the stable S-phenylglutathione, restoring the aromaticity of the compound. nih.gov

Subsequent Enzymatic Processing to S-PMA

Following its formation, S-phenylglutathione undergoes further enzymatic processing to yield S-PMA. wikipedia.org This multi-step process involves the sequential removal of amino acid residues from the glutathione conjugate, followed by an acetylation reaction. wikipedia.orgtandfonline.com

Gamma-Glutamyltranspeptidase and Dipeptidase Activities

The first step in the breakdown of S-phenylglutathione is catalyzed by the enzyme gamma-glutamyltranspeptidase (GGT). wikipedia.orgscispace.com GGT is an ectoprotein, primarily located on the apical surface of epithelial tissues, that cleaves the gamma-glutamyl moiety from the glutathione conjugate. scispace.comnih.gov This action results in the formation of S-phenylcysteinylglycine.

Subsequently, dipeptidases act on S-phenylcysteinylglycine to remove the glycine residue. wikipedia.orgscispace.com This enzymatic step yields S-phenylcysteine, the immediate precursor to S-PMA. tandfonline.com

N-Acetylation of S-Phenylcysteine

The final step in the formation of S-PMA is the N-acetylation of the amino group of the S-phenylcysteine residue. wikipedia.orgscispace.com This reaction is catalyzed by the intracellular enzyme cysteine S-conjugate N-acetyltransferase. tandfonline.comscispace.com The resulting N-acetyl-S-phenyl-L-cysteine is the mercapturic acid, S-PMA, which is then typically excreted in the urine. wikipedia.orgnih.gov

Data Tables

Table 1: Key Enzymes in the S-Phenylmercapturic Acid Formation Pathway

| Enzyme | Substrate | Product | Pathway Step |

| Glutathione S-Transferases (GSTs) | Benzene Oxide, Glutathione | S-Phenylglutathione | Formation of S-Phenylglutathione |

| Gamma-Glutamyltranspeptidase (GGT) | S-Phenylglutathione | S-Phenylcysteinylglycine | Subsequent Enzymatic Processing |

| Dipeptidases | S-Phenylcysteinylglycine | S-Phenylcysteine | Subsequent Enzymatic Processing |

| Cysteine S-conjugate N-acetyltransferase | S-Phenylcysteine | S-Phenylmercapturic Acid (S-PMA) | N-Acetylation |

S Phenylmercapturic Acid As a Biomarker of Exposure

Applications in Occupational Exposure Assessment

Urinary S-PMA is utilized in occupational health to monitor workers' exposure to benzene (B151609), a known human carcinogen. coresta.orgonepetro.org Its application is vital in various industrial settings, including petrochemical plants, oil refineries, and shoe manufacturing, where benzene is a component of raw materials or a product of combustion. coresta.orgneliti.comsjweh.finih.gov Biological monitoring using S-PMA provides an integrated measure of exposure from all routes, including inhalation and dermal absorption, offering a comprehensive assessment of an individual's total benzene uptake. wur.nltandfonline.com

S-PMA has proven to be a particularly suitable biomarker for monitoring low-level benzene exposure. coresta.orgwur.nlosti.govbmj.com Its high specificity and sensitivity allow for the reliable detection of benzene exposure down to concentrations as low as 0.3 ppm (8-hour time-weighted average), a level at which other biomarkers may not be effective. osti.govbmj.comnih.govnih.gov This capability is increasingly important as occupational exposure limits (OELs) for benzene are progressively lowered to protect worker health. wur.nlonepetro.orgtandfonline.com Studies have demonstrated the utility of S-PMA in assessing exposure in environments with airborne benzene concentrations below 1 ppm and even in the range of 0.01–0.25 ppm. tandfonline.comaacrjournals.org

The ability of S-PMA to be detected in the urine of most non-occupationally exposed individuals, with higher levels in smokers, underscores its sensitivity to low-level environmental exposures. bmj.comnih.gov For instance, S-PMA was detectable in 20 out of 38 non-smoking control individuals in one study. bmj.comnih.gov

A strong correlation has been consistently reported between the concentration of S-PMA in urine collected at the end of a work shift and the time-weighted average (TWA) concentration of airborne benzene. osti.govbmj.comnih.govnih.gov This relationship is fundamental to its use as a quantitative biomarker of exposure.

Several studies have established regression equations to define this correlation. For example, one study calculated that an 8-hour TWA exposure to 1 ppm of benzene corresponds to an average urinary S-PMA concentration of 47 µg/g creatinine (B1669602). bmj.comnih.gov Another study found that a 1 ppm benzene exposure leads to an average end-of-shift concentration of 21 µmol S-PMA per mol of creatinine. osti.govnih.gov A pilot study in Chinese shoe-making workers also found a good linear correlation between urinary S-PMA levels and airborne benzene concentrations, with median S-PMA concentrations of 49.55, 102.15, and 335.69 µg/g Cr for airborne benzene exposures of ≤6.0, 6.0 to 10.0, and 10 to 32.5 mg/m³, respectively. nih.gov

Below is a table summarizing findings from various studies on the correlation between airborne benzene and urinary S-PMA.

Interactive Data Table: Correlation of Airborne Benzene and Urinary S-PMA

| Airborne Benzene (8-hr TWA) | Corresponding Urinary S-PMA (End of Shift) | Study Reference |

|---|---|---|

| 1 ppm | 47 µg/g creatinine | bmj.comnih.gov |

| 1 ppm | 21 µmol/mol creatinine | osti.govnih.gov |

| 0.3 ppm | Detectable and quantifiable | osti.govnih.govnih.govnih.gov |

| 1 mg/m³ (≈ 0.3 ppm) | 46 µg/g creatinine | nih.gov |

S-PMA is often compared with other urinary biomarkers of benzene exposure, such as trans,trans-muconic acid (t,t-MA), unmetabolized urinary benzene (U-benzene), and phenol (B47542). coresta.orgnih.govaacrjournals.orgnih.gov While all are metabolites or direct measures of benzene, their utility varies, especially at different exposure levels. nih.gov

S-PMA is widely regarded as superior to other biomarkers, particularly t,t-MA, in terms of specificity and sensitivity for low-level benzene exposure. bmj.comnih.govnih.govnih.gov The primary advantage of S-PMA is that it is a highly specific metabolite of benzene, not significantly influenced by other substances. neliti.com This specificity allows for the clear distinction between occupational exposure and background levels, even in smokers. nih.gov

Studies have shown that S-PMA can reliably determine benzene exposures down to 0.3 ppm, whereas t,t-MA is limited to concentrations above 1 ppm due to high background values in non-exposed individuals. nih.gov In a comparative study, S-PMA was always detectable in the urine of smokers who were not occupationally exposed, and in a majority of non-smoking controls, which was not the case for t,t-MA. bmj.comnih.gov One study reported a sensitivity of 0.83 and specificity of 0.69 for S-PMA in monitoring low benzene exposures. tandfonline.com

Other biomarkers for benzene exposure have notable limitations compared to S-PMA.

t,t-Muconic Acid (t,t-MA): The main drawback of t,t-MA is its lack of specificity. nih.govnih.gov It is a metabolite of the widely used food preservative sorbic acid, which can lead to elevated urinary t,t-MA levels unrelated to benzene exposure. nih.govresearchgate.net This interference makes it unreliable for monitoring benzene exposure below 0.5 ppm. nih.govresearchgate.net Furthermore, t,t-MA has a shorter elimination half-life (approximately 5 hours) compared to S-PMA (approximately 9 hours), making S-PMA a more reliable biomarker for exposures during longer work shifts. bmj.comnih.govnih.gov

Urinary Benzene (U-benzene): While highly specific, the measurement of unmetabolized benzene in urine is subject to serious technical challenges, including the risk of sample contamination from external sources. nih.gov Although it correlates well with airborne benzene, these technical issues can limit its practical application. aacrjournals.orgnih.gov

Phenol: Phenol is a major metabolite of benzene, but it is not a reliable biomarker for exposures below 5 ppm (8-hour TWA). osti.govnih.govcapes.gov.br This is due to high and variable background concentrations from diet and other environmental sources.

The following table provides a comparative overview of different benzene biomarkers.

Interactive Data Table: Comparison of Benzene Biomarkers

| Biomarker | Advantages | Limitations |

|---|---|---|

| S-Phenylmercapturic acid (S-PMA) | High specificity and sensitivity at low levels (<1 ppm). bmj.comnih.govnih.gov Longer half-life (≈9 hrs). bmj.comnih.gov | Represents a very small fraction of benzene dose (≈0.11-0.2%). coresta.orgbmj.com |

| t,t-Muconic Acid (t,t-MA) | Represents a larger fraction of benzene dose (≈3.9%). bmj.comnih.gov Easier to measure than S-PMA. bmj.comnih.gov | Lack of specificity (metabolite of sorbic acid). nih.govresearchgate.net Unreliable below 0.5-1 ppm benzene. nih.govnih.gov Shorter half-life (≈5 hrs). bmj.comnih.gov |

| Urinary Benzene (U-benzene) | Highly specific. aacrjournals.org Good correlation with exposure. nih.gov | Prone to sample contamination. nih.gov Analytical difficulties. tandfonline.com |

| Phenol | Historically used for high exposures. | Not reliable for exposures < 5 ppm. osti.govnih.govcapes.gov.br High background levels. |

Biological Exposure Indices (BEIs) are guidance values for assessing biological monitoring results. For S-PMA, the American Conference of Governmental Industrial Hygienists (ACGIH) has established a BEI.

The ACGIH BEI for S-PMA in urine is 25 µg/g creatinine , collected at the end of a shift. neliti.comtandfonline.comtandfonline.comscirp.org This value is intended to correspond to the threshold limit value (TLV) for airborne benzene. However, it's important to note that this BEI was established based on analytical methods that often involved adjusting the urine pH to around 2, which partially converts a precursor metabolite (pre-S-PMA) to S-PMA. tandfonline.comtandfonline.com Complete acid hydrolysis can yield higher S-PMA concentrations, suggesting that if total S-PMA were measured, the corresponding BEI might be around 50 µg/g creatinine. tandfonline.comtandfonline.com

Regulatory bodies and health organizations are increasingly recognizing S-PMA as a key biomarker. For instance, the Risk Assessment Committee of the European Chemicals Agency (ECHA) has proposed a biological limit value of 2 µg S-PMA/g creatinine in conjunction with a lower OEL for benzene. concawe.eu Safe Work Australia notes that a urinary S-PMA level greater than 11.8 µmol/mol creatinine (25 μg/L) may indicate occupational exposure to benzene and warrants a review of control measures. It is also crucial to consider a worker's smoking status when interpreting S-PMA results, as smoking can elevate background levels. onepetro.org The normal background level of S-PMA for a non-smoker is approximately 2.0 μg/g creatinine, while for a smoker, it is around 3.6 μg/g creatinine.

Comparison with Other Benzene Biomarkers (e.g., t,t-Muconic Acid, Urinary Benzene, Phenol)

Specificity and Sensitivity Advantages of S-PMA

Applications in Environmental Exposure Assessment

The use of S-PMA as a biomarker extends beyond occupational settings to the assessment of environmental exposure to benzene from various sources. coresta.org Its sensitivity allows for the detection of low levels of benzene absorption in the general population. tandfonline.comtandfonline.com

Tobacco smoke is a primary source of benzene exposure for the general population. oup.comscienceopen.com Numerous studies have demonstrated a strong correlation between smoking and elevated levels of urinary S-PMA. nih.govmdpi.comaacrjournals.org Smokers consistently exhibit significantly higher concentrations of S-PMA compared to non-smokers. researchgate.netcaymanchem.com For instance, one study found that smokers had urinary S-PMA concentrations approximately ten times higher than non-smokers. researchgate.net Another study reported that heavy smokers can have S-PMA levels up to 10 times higher than moderate smokers. mdpi.com The amount of S-PMA produced from smoking can be substantial enough to potentially mask the contribution from airborne benzene in occupational settings. nih.gov When individuals quit smoking, their urinary S-PMA levels have been shown to decrease rapidly and significantly. plos.org

Table 1: Urinary S-PMA Levels in Smokers vs. Non-Smokers (Selected Studies)

| Study Population | Smoker S-PMA Level (µg/g creatinine) | Non-Smoker S-PMA Level (µg/g creatinine) |

|---|---|---|

| Central Italy General Population nih.gov | 1.132 (median) | 0.097 (median) |

| Human Volunteers caymanchem.com | 9.1 | 4.8 |

| Petrochemical Industry Controls nih.gov | 1.71 (mean) | 0.94 (mean) |

Biomonitoring studies in the general population utilize S-PMA to establish baseline exposure levels and identify populations at higher risk. semanticscholar.orgnih.gov These studies provide valuable data for public health assessments and for setting reference values for occupational exposure. frontiersin.orgnih.gov For example, a study in central Italy on a general population not occupationally exposed to benzene found a median S-PMA value of 0.097 µg/g of creatinine in non-smokers. semanticscholar.orgnih.gov Such studies help in understanding the background exposure to benzene from various environmental sources. scienceopen.comnih.gov Data from these large-scale surveys, like the National Health and Nutrition Examination Survey (NHANES) in the US and the Canadian Health Measures Survey (CHMS), contribute to a better understanding of benzene exposure across different demographics. oup.com

Besides tobacco smoke, the general population can be exposed to benzene from other environmental sources, including vehicle exhaust, industrial emissions, and proximity to petrochemical plants. coresta.orgsjweh.fioup.com Urinary S-PMA has been used to assess exposure in individuals living near busy roads or in industrial areas. sjweh.firesearchgate.net For instance, a study in Kinshasa found that living near busy or very busy roads was associated with higher urinary S-PMA levels. researchgate.net Similarly, studies have detected higher levels of S-PMA in schoolchildren residing in industrial areas compared to those in areas with no known benzene exposure. sjweh.fi

General Population Biomonitoring Studies

Factors Influencing S-PMA Levels

Several factors can influence the concentration of S-PMA in urine, leading to inter-individual variability in biomonitoring results. researchgate.nettandfonline.com

Individual characteristics such as age and sex can affect urinary S-PMA levels. researchgate.net Some studies have reported differences in S-PMA concentrations between males and females, with women sometimes showing slightly higher levels, even after adjusting for creatinine. nih.govtandfonline.com For example, a study of the general population in central Italy found that female smokers had higher S-PMA concentrations than male smokers. semanticscholar.orgnih.gov Age can also play a role, with some research indicating higher S-PMA levels in older individuals. semanticscholar.orgnih.gov Genetic polymorphisms in enzymes involved in benzene metabolism, such as Glutathione (B108866) S-transferases (GSTs), can also significantly impact S-PMA levels. plos.orgresearchgate.net

As previously detailed, smoking status is a major determinant of urinary S-PMA levels. nih.govcaymanchem.comneliti.com The number of cigarettes smoked per day is positively correlated with S-PMA concentrations. mdpi.comneliti.com The strong influence of smoking must be considered when interpreting S-PMA data, especially in occupational settings where it can be a significant confounding factor. nih.govaacrjournals.orgonepetro.org In some cases, S-PMA levels in smokers can be high enough to overlap with those of non-smoking workers with occupational exposure, making it crucial to ascertain the smoking status of individuals undergoing biomonitoring. frontiersin.orgonepetro.org

Genetic Polymorphisms (e.g., GSTT1, GSTM1)

The metabolism of benzene into its urinary biomarker, S-phenylmercapturic acid (S-PMA), is significantly influenced by genetic variations in the enzymes responsible for detoxification pathways. plos.org The glutathione S-transferase (GST) supergene family, particularly the genes GSTT1 and GSTM1, play a critical role in this process. aacrjournals.org These genes exhibit deletion polymorphisms, where homozygous deletions (GSTT1-null or GSTM1-null) result in a complete absence of the corresponding enzyme activity. aacrjournals.org

Research has consistently shown that polymorphisms in GSTT1 have a powerful effect on urinary S-PMA levels. plos.org Individuals with the GSTT1-positive genotype (possessing at least one functional copy of the gene) excrete significantly higher levels of S-PMA compared to those with the GSTT1-null genotype when exposed to the same amount of benzene. plos.orgaacrjournals.org This is because the GSTT1 enzyme catalyzes the conjugation of benzene oxide with glutathione, a crucial step in the formation of S-PMA. plos.org The GSTT1 deletion can account for a substantial portion of the variability in S-PMA levels among individuals, ranging from 14.2% to 31.6%. plos.orgresearchgate.net Studies have quantified this effect, showing that for the same benzene exposure, the average S-PMA excretion in individuals with the GSTT1-null genotype is approximately 50% of that in GSTT1-positive individuals. nih.gov

The influence of the GSTM1 polymorphism is less pronounced. plos.org While some studies have detected an effect, the deletion of GSTM1 explains a much smaller fraction of the variance in S-PMA levels, typically between 0.2% and 2.4%. plos.org In some cases, it is thought that the activity of other GST enzymes may compensate for the absence of GSTM1. nih.gov However, in populations with specific exposures, such as smokers, the effect of the GSTM1-null genotype on S-PMA levels has been confirmed alongside the more dominant GSTT1 effect. nih.govsigmaaldrich.com The combined influence of both GSTT1 and GSTM1 deletions can explain approximately 22% of the total variation in S-PMA levels in a multi-ethnic population of smokers. plos.org

Given these significant genetic influences, the determination of an individual's GSTT1 and, to a lesser extent, GSTM1 genotype is considered critical for the accurate interpretation of urinary S-PMA data in biomonitoring studies. researchgate.net

Table 1: Influence of GSTT1 and GSTM1 Genotypes on Urinary S-PMA Levels

| Genotype | Effect on Urinary S-PMA Levels | Percentage of Variance Explained | References |

| GSTT1-null | Significantly lower S-PMA excretion (approx. 50% reduction compared to positive genotype). | 14.2% - 31.6% | plos.orgresearchgate.netnih.gov |

| GSTM1-null | Modest to slight reduction in S-PMA excretion. | 0.2% - 2.4% | plos.orgnih.gov |

Co-exposure to Other Solvents (e.g., Toluene (B28343), Xylenes)

In many occupational and environmental settings, exposure to benzene occurs concurrently with exposure to other aromatic hydrocarbons like toluene and xylenes (B1142099) (often abbreviated as BTX). mdpi.com A key consideration for any biomarker is its specificity and whether co-exposures can interfere with its measurement or the metabolic processes that produce it.

Several studies have concluded that one of the advantages of using S-PMA as a biomarker for benzene is its high specificity. Research on occupationally exposed workers has shown that co-exposure to toluene and xylenes at levels comparable to that of benzene has an essentially nil effect on urinary S-PMA concentrations. capes.gov.br This lack of interference makes S-PMA a more robust marker than other benzene metabolites, such as phenols, which can be affected by other factors.

However, the potential for metabolic interaction exists because benzene, toluene, and xylenes are substrates for the same cytochrome P-450 enzymes, particularly CYP2E1. mdpi.comnih.gov This shared metabolic pathway could lead to competitive inhibition, especially at high exposure concentrations. mdpi.com For instance, co-administration of high levels of toluene has been shown to reduce benzene metabolism, which would in turn decrease the production of S-PMA. iarc.fr Conversely, some animal studies have indicated that toluene and xylenes can induce certain drug-metabolizing enzymes, which increased the in vitro metabolism of benzene. nih.gov The effects may be dose-dependent, with different interactions occurring at high versus low exposure levels. mdpi.com While direct interference with the analytical measurement of S-PMA is not a primary concern, the theoretical possibility exists for toluene to be metabolized to a minor extent to S-benzylmercapturic acid (S-BMA), a structurally similar compound. wur.nltandfonline.com

Table 2: Research Findings on the Effect of Toluene and Xylene Co-exposure on S-PMA

| Co-exposing Solvent(s) | Observed Effect on S-PMA | Study Context / Conditions | References |

| Toluene & Xylenes | Essentially nil / no significant effect. | Human occupational exposure at levels comparable to benzene. | capes.gov.br |

| Toluene | Competitive metabolic inhibition. | High exposure levels (≥50 ppm); reduces overall benzene metabolism. | mdpi.comiarc.fr |

| Toluene & Xylenes | Increased in vitro metabolism of benzene. | Rat liver studies; induction of metabolic enzymes. | nih.gov |

| Toluene | Potential for minor interference. | Theoretical, due to metabolic crossover forming S-benzylmercapturic acid. | wur.nltandfonline.com |

Influence of Pre-S-Phenylmercapturic Acid (Pre-PMA) and pH on Quantitation

A critical factor affecting the accurate measurement of urinary S-PMA is the presence of its precursor, pre-S-phenylmercapturic acid (pre-PMA), chemically known as N-acetyl-S-(1,2-dihydro-2-hydroxyphenyl)-L-cysteine. researchgate.netresearchgate.net A substantial portion of the S-PMA formed in the body is excreted into the urine not as S-PMA itself, but as this precursor. One study found that, on average, 78% of the metabolite exists in urine as pre-PMA.

The pre-PMA molecule is unstable and undergoes acid-catalyzed dehydration to form the more stable S-PMA. nih.gov This conversion is highly dependent on the pH of the urine sample during laboratory analysis. researchgate.netnih.gov Consequently, the measured concentration of S-PMA in a urine sample is directly influenced by the sample preparation method, specifically the pH to which the sample is adjusted. researchgate.netnih.gov

Inter-laboratory comparisons have revealed that analytical methods using a neutral pH for sample preparation yield significantly lower S-PMA concentrations than methods that employ acidic conditions. nih.govnih.gov Results from a neutral preparation can be as much as 60% lower than those from a highly acidic one. nih.govnih.gov Studies have systematically shown that as the pH of the sample is lowered, the measured concentration of S-PMA proportionally increases due to the enhanced conversion of pre-PMA. nih.govoup.com For example, adjusting the urine to a pH of approximately 2 was found to convert about 44-45% of the total S-PMA from its precursor form. researchgate.netnih.gov

To ensure consistent and accurate results that reflect total benzene exposure, it is essential to achieve complete conversion of pre-PMA. Research suggests that adjusting the urine sample to a pH between 0.5 and 1.0 is necessary for this complete conversion. researchgate.netresearchgate.net The type of acid used can also have an effect; treatment with hydrochloric acid to pH 1.1 has been shown to be effective, whereas the use of concentrated sulfuric acid was found to yield even higher S-PMA levels, potentially from an unknown origin. researchgate.net This strong dependence on pH makes the standardization of pre-analytical sample treatment a crucial requirement for reliable biomonitoring of benzene exposure using S-PMA. researchgate.net

Table 3: Effect of Sample Preparation pH on S-PMA Quantitation

| Sample Preparation pH | Effect on Measured S-PMA Concentration | References |

| Neutral pH | Measures only "free" S-PMA, resulting in significantly lower values (~60% lower than highly acidic methods). | nih.govnih.gov |

| pH ≈ 2.0 | Measures approximately 44-45% of the total S-PMA (free S-PMA + converted pre-PMA). | researchgate.netnih.gov |

| pH 0.5 - 1.0 | Considered optimal for the complete and quantitative conversion of pre-PMA to S-PMA. | researchgate.netresearchgate.net |

| Sulfuric Acid (pH ≈ 0.6) | May result in higher S-PMA concentrations than HCl treatment, possibly due to an unknown artifact. | researchgate.netnih.gov |

Analytical Methodologies for S Phenylmercapturic Acid Quantitation

Sample Collection and Preparation for S-PMA Analysis

Urine Sample Collection Protocols

The standard biological matrix for S-PMA analysis is urine. End-of-shift spot urine samples are typically collected for monitoring occupational exposure. chl.co.nz

Collection Containers: Samples are collected in clean, dry polypropylene (B1209903) containers that are free of preservatives. chl.co.nznmslabs.comcdc.gov

Volume: A minimum volume of urine is required for analysis, with requested volumes generally around 3-8 mL. nmslabs.comcdc.gov

Storage and Transport: To ensure the stability of S-PMA, urine samples should be refrigerated or frozen shortly after collection, especially if there is a delay in transport to the laboratory. chl.co.nznmslabs.comcdc.gov Long-term storage is typically at -20°C or below, where the analyte has been shown to be stable for extended periods. nmslabs.compublisso.de

Acid Hydrolysis for Pre-PMA Conversion to S-PMA

A crucial step in the sample preparation process is acid hydrolysis. Benzene (B151609) metabolism produces a precursor to S-PMA, known as pre-S-phenylmercapturic acid (pre-SPMA), which is unstable and can dehydrate to S-PMA under acidic conditions. nih.gov The ratio of pre-SPMA to S-PMA can vary between individuals, making the conversion of pre-SPMA essential for accurate and consistent quantification of total S-PMA. nih.govresearchgate.net

The process involves the addition of a strong acid to the urine sample to lower the pH. nih.gov Studies have shown that the completeness of the conversion is pH-dependent. nih.govresearchgate.net It is recommended to adjust the urine sample to a pH below 1 to ensure the complete conversion of pre-SPMA to S-PMA. publisso.deresearchgate.net Concentrated hydrochloric acid (HCl) is frequently used for this purpose. publisso.de While other acids like sulfuric acid (H₂SO₄) have been used, some research suggests that extremely strong acidic conditions might lead to an increase in S-PMA concentrations from other sources, making controlled hydrolysis with HCl at a pH between 0.5 and 1.0 advisable. nih.govscielo.br This hydrolysis step reduces variability in results that could arise from differences in the initial pH of the urine samples.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

After hydrolysis, S-PMA must be extracted from the urine matrix to remove interfering compounds before instrumental analysis. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). wiley.comnih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of S-PMA from the aqueous urine sample into an immiscible organic solvent. researchgate.net Ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) are commonly used solvents. researchgate.netnih.gov The procedure typically involves adding the extraction solvent to the acidified urine sample, vortexing to ensure thorough mixing, and then centrifuging to separate the organic and aqueous layers. The organic layer containing the S-PMA is then collected and often evaporated to dryness before being reconstituted in a solvent compatible with the analytical instrument. LLE is considered a cost-effective and efficient one-step extraction method.

Solid-Phase Extraction (SPE): SPE is another widely used technique that separates S-PMA from the sample matrix based on its physical and chemical properties. cdc.govresearchgate.net The process involves passing the acidified urine sample through a cartridge containing a solid adsorbent (the stationary phase). C18 (octadecylsilane) is a common stationary phase for S-PMA extraction due to its reversed-phase properties. cdc.govnih.gov Interfering substances are washed away, and the retained S-PMA is then eluted with a small volume of an organic solvent. researchgate.net SPE can offer cleaner extracts compared to LLE and is amenable to automation. researchgate.net

A comparison of various extraction methods, including LLE, SPE, liquid-phase microextraction, and low-temperature partitioning extraction, has been conducted to optimize the sensitivity and specificity of the analytical procedure. nih.gov

| Extraction Technique | Common Solvents/Phases | Key Procedural Steps | Advantages |

| Liquid-Liquid Extraction (LLE) | Ethyl acetate, Methyl tert-butyl ether (MTBE), Dichloromethane | 1. Add solvent to acidified urine.2. Vortex/shake to mix.3. Centrifuge to separate layers.4. Collect organic layer.5. Evaporate and reconstitute. | Cost-effective, simple, efficient for single samples. |

| Solid-Phase Extraction (SPE) | C18 cartridges | 1. Condition the SPE cartridge.2. Load the acidified urine sample.3. Wash to remove interferences.4. Elute S-PMA with a solvent. | High recovery, clean extracts, suitable for automation. researchgate.netresearchgate.net |

Derivatization Procedures

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability. For the analysis of S-PMA, derivatization is often a necessary and laborious step when using GC-based methods to convert the non-volatile S-PMA into a more volatile and thermally stable product. However, the advent and widespread use of High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has largely eliminated the need for derivatization. HPLC-MS/MS methods are sensitive and specific enough to directly measure S-PMA, simplifying sample preparation and reducing analysis time. uobaghdad.edu.iq

Chromatographic and Spectrometric Techniques

Following sample preparation, instrumental analysis is performed to separate S-PMA from any remaining matrix components and to quantify it accurately. High-Performance Liquid Chromatography (HPLC) is the cornerstone of S-PMA analysis, often coupled with highly sensitive spectrometric detectors. wiley.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is the preferred method for S-PMA analysis, offering excellent separation capabilities. uobaghdad.edu.iqwiley.comresearchgate.net The technique utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. Reversed-phase columns, such as C18, are most commonly employed for S-PMA separation. researchgate.net

A gradient elution is typically used, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. researchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with an acid such as acetic or formic acid to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol). uobaghdad.edu.iq

Several types of detectors can be paired with HPLC for the quantification of S-PMA:

Tandem Mass Spectrometry (MS/MS): This is the most prevalent detection method due to its exceptional sensitivity and specificity. nmslabs.comresearchgate.net LC-MS/MS allows for the quantification of S-PMA at very low levels (ng/mL or µg/L), making it ideal for monitoring occupational and environmental exposure. nih.govresearchgate.net The technique operates by ionizing the S-PMA molecule and then fragmenting it, detecting a specific parent-daughter ion transition (e.g., m/z 238 → 109.1), which provides a high degree of confidence in the identification and quantification of the analyte. nih.govuobaghdad.edu.iq

Photodiode Array (PDA) or UV-VIS Detectors: HPLC with PDA or UV-VIS detection is another validated method for S-PMA analysis. uobaghdad.edu.iqresearchgate.net This detector measures the absorbance of the analyte at a specific wavelength (e.g., 205 nm or 225 nm). researchgate.net While generally less sensitive than MS/MS, it can provide reliable quantification, particularly at higher concentration ranges. uobaghdad.edu.iqresearchgate.net Method validation has demonstrated good linearity and precision for HPLC-PDA systems. uobaghdad.edu.iq

Fluorescence Detectors: After derivatization with a fluorescent tag, HPLC with fluorescence detection can be used. This method can offer high sensitivity but requires an additional derivatization step in the sample preparation phase. wiley.com

| Parameter | HPLC-MS/MS | HPLC-PDA/UV |

| Principle | Separation by HPLC, detection by mass-to-charge ratio of analyte and its fragments. | Separation by HPLC, detection by UV-Visible light absorbance. |

| Sensitivity | Very high (ng/mL to sub-ng/mL levels). researchgate.net | Moderate (µg/mL levels). uobaghdad.edu.iqresearchgate.net |

| Specificity | Very high, based on specific mass transitions. nih.gov | Good, but susceptible to co-eluting interferences with similar absorbance spectra. uobaghdad.edu.iq |

| Derivatization | Not required. | Not typically required for UV, but can be used for fluorescence detection. |

| Common Column | Reversed-phase C18. cdc.gov | Reversed-phase C18/ODS. researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and acidified water gradient. | Acetonitrile/Methanol and acidified water gradient. uobaghdad.edu.iq |

Fluorescence Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive technique for the quantification of S-PMA in urine. researchgate.netnih.govasianpubs.org This method typically requires a derivatization step to make the non-volatile S-PMA amenable to gas chromatography. scielo.br

A common procedure involves the extraction of S-PMA from acidified urine, followed by derivatization to form a more volatile and thermostable product, such as a methyl ether. scielo.brnih.gov The derivatized S-PMA is then separated on a GC column and detected by a mass spectrometer. nih.gov GC-MS provides excellent specificity due to the unique mass spectrum of the analyte, allowing for reliable identification and quantification even at low concentrations. researchgate.netnih.gov One optimized GC-MS method reported a limit of detection of 0.03 μg/L and a limit of quantification of 0.09 μg/L, with good linearity and precision. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of S-PMA in urine due to its exceptional sensitivity, specificity, and ability to analyze samples with minimal preparation. nih.govscielo.brdoaj.org

This technique involves the separation of S-PMA from other urinary components using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. publisso.de The use of multiple reaction monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for S-PMA. nih.gov A typical LC-MS/MS method for S-PMA utilizes a C18 column for separation and negative electrospray ionization (ESI-). nih.govscielo.br

| Parameter | Value |

|---|---|

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Accuracy | 91.4 - 105.2% |

| Intra-assay Precision (CV%) | 4.73 - 9.21% |

| Inter-assay Precision (CV%) | 5.85 - 9.96% |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

The primary advantages of LC-MS/MS for S-PMA analysis are its superior sensitivity and specificity compared to other methods. scielo.brbiotrial.com The technique allows for the detection of trace levels of S-PMA, which is crucial for monitoring low-level environmental and occupational exposures to benzene. scielo.br LC-MS/MS can differentiate S-PMA from structurally similar compounds and matrix interferences, leading to more accurate and reliable results. biotrial.com Furthermore, LC-MS/MS often requires less laborious sample preparation, as it does not necessitate a derivatization step, which can streamline the analytical workflow and increase sample throughput. nih.govscielo.br

The use of an internal standard is a critical component of robust LC-MS/MS methods for S-PMA quantification. scielo.brnih.gov An internal standard, which is a compound structurally similar to the analyte, is added to the sample at a known concentration before sample preparation. nih.govpublisso.de It helps to correct for variations in sample extraction, matrix effects, and instrument response. scielo.br

For S-PMA analysis, isotopically labeled analogs such as S-phenylmercapturic acid-d5 (S-PMA-d5) or [13C6]S-PMA are the ideal internal standards. nih.govnih.gov These standards have the same chemical properties as S-PMA but a different mass, allowing them to be distinguished by the mass spectrometer. The use of a deuterated internal standard has been shown to effectively compensate for matrix effects, improving the precision and accuracy of the measurements. scielo.br

Advantages of LC-MS/MS for Sensitivity and Specificity

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique that has been developed for the rapid screening of S-PMA in urine. researchgate.netnih.gov This method is based on the specific binding of an antibody to S-PMA. researchgate.net

Analytical Method Validation

Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. For S-PMA, this typically involves assessing linearity, sensitivity, accuracy, precision, selectivity, and stability, often using techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). scielo.brnih.gov

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For S-PMA quantitation, linearity is typically established by analyzing a series of calibration standards. Various studies have demonstrated excellent linearity for S-PMA analysis over different concentration ranges, consistently achieving correlation coefficients (r or R²) greater than 0.99. scielo.brcdc.govuobaghdad.edu.iq

For instance, one LC-MS/MS method showed linearity from 0.5 to 500 ng/mL. scielo.br Another study using HPLC with a photodiode array detector established a linear range of 0.5 to 20 µg/mL. uobaghdad.edu.iquobaghdad.edu.iq A rapid LC-MS/MS method demonstrated linearity in the concentration range of 0.2-200 ng/mL. researchgate.net The wide range of linearities reported across different methodologies underscores the adaptability of S-PMA analysis to various exposure levels, from the general population to occupationally exposed individuals.

Table 1: Examples of Linearity and Calibration Ranges for S-PMA Analysis

| Analytical Method | Calibration Range | Correlation Coefficient (r/R²) | Source(s) |

|---|---|---|---|

| LC-MS/MS | 0.5 - 500 ng/mL | >0.99 | scielo.br |

| HPLC-MS/MS | 0.5 - 50 ng/mL | ≥0.99 | cdc.gov |

| HPLC-Fluorimetric Detector | 10 - 100 µg/L | Not specified | nih.gov |

| HPLC-Photodiode Array | 0.5 - 20 µg/mL | 0.9995 | uobaghdad.edu.iq |

| LC-MS/MS | 0.400 - 200 ng/mL | Not specified | nih.gov |

| LC-MS/MS | 0.2 - 200 ng/mL | Not specified | researchgate.net |

| HPLC/MS/MS | 0.5 - 50 µg/L | Not specified | tandfonline.com |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for assessing low-level environmental and occupational exposures to benzene.

Different analytical techniques yield varying LODs and LOQs for S-PMA. For example, an HPLC method with a fluorimetric detector reported an LOD of 0.22 µg/L and an LOQ of 0.68 µg/L. nih.gov In contrast, more sensitive LC-MS/MS methods can achieve significantly lower limits. One such method reported an LOD of approximately 0.2 ng/mL and an LOQ of about 0.7 ng/mL. Another LC-MS/MS method established a lower limit of quantitation of 0.2 ng/mL. researchgate.net An ultra-performance liquid chromatography (UPLC) method reported an LOD of 1 µg/L and an LOQ of 2 µg/L. rsc.org

Table 2: Examples of LOD and LOQ for S-PMA Analysis

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |

|---|---|---|---|

| GC-FID | 0.05 µg/mL | 0.19 µg/mL | scielo.br |

| HPLC/MS/MS | ~0.2 ng/mL | ~0.7 ng/mL | nih.gov |

| HPLC-Fluorimetric Detector | 0.22 µg/L | 0.68 µg/L | nih.gov |

| HPLC-Photodiode Array | 0.126 µg/ml | 0.38 µg/ml | uobaghdad.edu.iq |

| LC-MS/MS | 0.08 - 7.8 µg/L (for multiple analytes) | Not specified | rsc.org |

| LC-MS/MS | Not specified | 0.2 ng/mL | researchgate.net |

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. Both are typically assessed at different concentration levels (low, medium, and high) and on the same day (intra-day) and on different days (inter-day).

For S-PMA analysis, methods consistently demonstrate high accuracy and precision. One LC-MS/MS method reported accuracy between 91.4% and 105.2%, with intra-assay precision (CV%) from 4.73% to 9.21% and inter-assay precision from 5.85% to 9.96%. scielo.br Another study using HPLC-MS/MS showed average recoveries (accuracy) ranging from 99% to 110% and precision as relative standard deviation (%RSD) of 5.3% or less for multiple samples. nih.gov A rapid LC-MS/MS method reported intra- and inter-day precisions of less than 8.1% with a relative error of less than 6.9%. researchgate.net

Table 3: Examples of Accuracy and Precision Data for S-PMA Analysis

| Analytical Method | Accuracy (% Recovery or % of Nominal) | Intra-day Precision (%CV or %RSD) | Inter-day Precision (%CV or %RSD) | Source(s) |

|---|---|---|---|---|

| LC-MS/MS | 91.4 - 105.2% | 4.73 - 9.21% | 5.85 - 9.96% | scielo.br |

| HPLC/MS/MS | 106% | < 5.0% | Not specified | cdc.gov |

| HPLC-Fluorimetric Detector | 83.4 - 102.8% | < 10% | < 10% | nih.gov |

| HPLC-Photodiode Array | 97.183% | Not specified | Not specified | uobaghdad.edu.iq |

| HPLC-MS/MS | 99 - 110% | ≤ 5.3% | Not specified | nih.gov |

| LC-MS/MS | <7.5% relative error | < 6.5% | < 6.5% | nih.gov |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In biological samples like urine, this is particularly important due to the complexity of the matrix. The matrix effect is the alteration of the analytical signal of the analyte due to the co-eluting substances from the sample matrix.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity for S-PMA analysis by monitoring specific precursor-to-product ion transitions. scielo.brnih.gov For instance, the transition m/z 238 → 109 is commonly used for S-PMA detection. nih.gov The use of an isotopically labeled internal standard, such as S-phenyl-d5-mercapturic acid (d5-PMA), is a standard practice to compensate for matrix effects and improve method ruggedness. cdc.govnih.gov Studies have shown that with appropriate sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and the use of an internal standard, matrix effects can be minimized or eliminated. scielo.brresearchgate.netnih.gov One study explicitly stated that there was no matrix effect for S-PMA at concentrations of 40, 60, 80, and 100 µg/L. nih.gov

The stability of S-PMA in urine under various storage conditions is a critical factor for ensuring the integrity of samples from collection to analysis. Studies have investigated the stability of S-PMA at different temperatures and over various timeframes.

One study found that S-PMA in urine is stable for at least 90 days when stored at -20°C. scielo.br Another study reported stability for seven weeks at -20°C. nih.gov A six-day stability study also confirmed that S-PMA was stable in the final chromatographic solution at both 8°C (autosampler temperature) and at room temperature in the absence of light. cdc.gov It is also noted that S-PMA is stable for several freeze/thaw cycles. cdc.gov The precursor to S-PMA, pre-S-phenylmercapturic acid (pre-S-PMA), is sensitive to pH, and its conversion to the more stable S-PMA is often a deliberate step in sample preparation, typically through acidification. scielo.broup.comresearchgate.net

Selectivity and Matrix Effects

Quality Assurance and Quality Control (e.g., External Quality Assessment Schemes)

Quality assurance (QA) and quality control (QC) are essential components of a robust analytical program. This includes the use of internal quality control samples at multiple concentration levels within each analytical run and participation in external quality assessment (EQA) schemes, also known as round-robin or proficiency testing programs. uobaghdad.edu.iqcdc.gov

These programs allow laboratories to compare their results with those of other labs analyzing the same samples, providing an objective measure of analytical performance. For example, the German External Quality Assessment Scheme (G-EQUAS) is mentioned in the literature as a reference for S-PMA analysis. rsc.org Participation in such schemes is crucial for ensuring the accuracy and comparability of biomonitoring data for S-PMA on a national and international level. nih.govresearchgate.net The use of certified reference materials, when available, is also a key component of quality assurance. nih.gov

Toxicological and Health Significance of S Phenylmercapturic Acid Levels

S-PMA as an Indicator of Benzene (B151609) Bioavailability and Internal Dose

S-PMA is recognized as a superior biomarker for assessing internal exposure to benzene, particularly at low concentrations. osti.govcoresta.orglabmare.com It reflects the total absorbed dose of benzene from all routes of exposure, including inhalation, ingestion, and skin absorption. labmare.com This makes it an invaluable tool for biological monitoring, integrating exposures from various environmental and occupational sources. wur.nl

Several key characteristics underscore the utility of S-PMA as a biomarker:

Specificity : Unlike other benzene metabolites such as trans,trans-muconic acid (t,t-MA), which can be influenced by dietary sources like sorbic acid, S-PMA is considered highly specific to benzene metabolism. nih.govmdpi.com This specificity allows for the reliable determination of benzene exposure even down to levels of 0.3 ppm (8-hour time-weighted average). osti.govnih.gov

Sensitivity : Modern analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the detection of very low levels of S-PMA in urine, making it suitable for monitoring the general population and workers with low-level exposures. nih.govlabmare.com

Correlation with Exposure : Numerous studies have demonstrated a strong correlation between airborne benzene concentrations and urinary S-PMA levels in occupationally exposed workers. osti.govtandfonline.comresearchgate.net For instance, exposure to 1 ppm of benzene has been calculated to result in an average end-of-shift urinary S-PMA concentration of 47 micrograms per gram of creatinine (B1669602) (µg/g creatinine). nih.gov

Elimination Half-Life : S-PMA has a longer apparent elimination half-life (approximately 9 hours) compared to t,t-MA (around 5 hours). osti.govnih.gov This makes S-PMA a more reliable biomarker for assessing exposure over a full work shift, including those longer than 8 hours. osti.govampath.co.za

Although it represents only a small fraction (about 0.11%) of the total inhaled benzene dose, the specificity and sensitivity of S-PMA make it the biomarker of choice for low-level benzene exposure assessment. osti.govcoresta.org

Relationship between S-PMA and Health Outcomes (e.g., Hematotoxicity, Carcinogenesis)

Benzene is a known human carcinogen, with its toxicity primarily targeting the hematopoietic system. oamjms.euoamjms.eu Elevated S-PMA levels, indicating higher internal doses of benzene, have been associated with various adverse health effects, from early biological changes to an increased risk of cancer.

A primary mechanism of benzene-induced toxicity is the generation of oxidative stress and subsequent damage to DNA. Studies have found a correlation between urinary S-PMA levels and biomarkers of oxidative DNA damage. For example, research has shown a positive association between S-PMA excretion and the levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, in both children and adults exposed to environmental air pollution. mdpi.comnih.gov

In one study of residents in a high-pollution urban area, urinary S-PMA excretion was correlated with DNA strand breaks and formamidopyrimidine DNA glycosylase (FPG) sensitive sites in mononuclear blood cells. oup.com This suggests that the internal dose of benzene, as measured by S-PMA, contributes directly to genotoxic effects that are precursors to carcinogenesis.

Benzene's hematotoxicity manifests as a reduction in circulating blood cells, a condition that can progress to aplastic anemia and leukemia. nih.govmdpi.com Urinary S-PMA levels have been linked to these early hematological changes.

A study of footwear workers exposed to benzene in glue found a significant association between S-PMA concentrations and reduced platelet counts. oamjms.euoamjms.eu Workers with high S-PMA concentrations (>0.67 µg/g creatinine) had a 2.59 times higher risk of having low platelet levels (<200,000/mm³) after controlling for other factors. oamjms.eu Other research has also reported associations between quantifiable urinary S-PMA and alterations in neutrophil counts and mean corpuscular volume. nih.govnih.gov In a study of petrochemical workers, decreases in white blood cells, neutrophils, lymphocytes, and monocytes were observed in the benzene-exposed group, which had significantly higher S-PMA levels than controls. nih.gov

Table 1: Research Findings on the Association between S-PMA and Hematological Effects

| Study Population | Key Finding | Reference |

|---|---|---|

| Footwear Workers | Workers with S-PMA >0.67 µg/g creatinine had a 2.59-fold increased risk of low platelet counts. | oamjms.eu |

| Informal Shoe Workers | A significant correlation was found between urinary S-PMA levels and a decrease in the total number of leukocytes. | researchgate.net |

| Petrochemical Workers | The benzene-exposed group showed higher S-PMA levels and a decrease in white blood cells, neutrophils, lymphocytes, and monocytes compared to controls. | nih.gov |

| Residents Near Oil Refinery | Quantifiable urinary S-PMA was associated with hematological changes, particularly in neutrophil count and mean corpuscular volume. | nih.gov |

Epigenetic alterations, such as changes in DNA methylation, are increasingly recognized as a mechanism in benzene-induced carcinogenesis. researchgate.netd-nb.info DNA methylation can alter gene expression without changing the DNA sequence itself. d-nb.info

Studies have investigated the link between benzene exposure and the methylation status of key genes. One important finding relates to the O-6-Methylguanine-DNA Methyltransferase (MGMT) gene, which is involved in DNA repair. frontiersin.orgunina.it Research has indicated that benzene exposure may be linked to reduced MGMT promoter methylation. researchgate.net This hypomethylation can impair the DNA repair process, potentially increasing susceptibility to the genotoxic effects of benzene metabolites. researchgate.net

Furthermore, benzene exposure has been associated with global epigenetic changes. In one study of petrochemical workers, increased levels of global trimethylated histone 3 lysine (B10760008) 4 (H3K4me3) modification were observed and were positively associated with urinary S-PMA concentrations and the extent of DNA damage. nih.gov These findings suggest that epigenetic dysregulation is a significant consequence of benzene exposure, contributing to its carcinogenic potential. nih.gov

Association with Hematological Abnormalities (e.g., Platelet Levels)

Implications for Risk Assessment and Management of Benzene Exposure

The ability to accurately quantify internal benzene dose through S-PMA has significant implications for public health and occupational safety. It allows for more precise risk assessments and the effective management of benzene exposure. labmare.comampath.co.za

To interpret biomonitoring results, it is essential to establish reference ranges for S-PMA in both the general population and in occupationally exposed groups. These ranges help to distinguish between background environmental exposure and potentially hazardous occupational intake.

Reference values can vary based on factors like geographic location, smoking status, and proximity to industrial sources. For example, a UK-based study established a 95th percentile reference value of 3.3 µmol/mol creatinine for the general adult population. cefic-lri.orgfrontiersin.org In contrast, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Biological Exposure Index (BEI) of 25 µg/g creatinine for occupationally exposed workers, which corresponds to the threshold limit value for airborne benzene. tandfonline.comknepublishing.comscirp.org

Table 2: Examples of S-PMA Levels in Various Populations

| Population | S-PMA Level (Median or Mean) | Country/Region | Reference |

|---|---|---|---|

| General Population (non-smokers) | 1.99 µg/g creatinine (mean) | Not Specified | nih.gov |

| General Population (smokers) | 3.61 µg/g creatinine (mean) | Not Specified | nih.gov |

| General Adult Population (95th Percentile) | 3.3 µmol/mol creatinine | UK | frontiersin.org |

| Oil Refinery Workers | 0.70 µg/g creatinine (mean) | Congo-Brazzaville | scirp.orgjenvoh.com |

| Footwear Workers | 0.19 µg/g creatinine (median) | Indonesia | knepublishing.com |

| Control Subjects (non-exposed workers) | 0.38 µg/g creatinine (median) | China | nih.gov |

| Exposed Workers | 17.0 µg/g creatinine (median) | China | nih.gov |

| ACGIH Biological Exposure Index (BEI) | 25 µg/g creatinine | USA | knepublishing.comscirp.org |

These reference ranges and biological exposure indices are crucial for occupational physicians and industrial hygienists to determine if a worker's exposure is adequately controlled and to implement interventions when necessary to mitigate health risks.

Informing Occupational Exposure Limits and Biomonitoring Guidelines

The utility of SPMA as a biomarker stems from its direct relationship with benzene metabolism; it is a minor metabolite, accounting for approximately 0.11% of an absorbed dose of benzene. nih.govnih.gov Unlike other benzene metabolites, such as t,t-muconic acid (t,t-MA), SPMA is not confounded by dietary sources like sorbic acid, making it a more specific indicator of benzene exposure. mdpi.comnih.gov This specificity allows for the reliable determination of benzene exposure down to levels of 0.3 ppm (8-hour time-weighted average), which is critical as regulatory agencies continue to lower the permissible exposure limits for benzene due to its carcinogenicity. nih.govtandfonline.com

Research has consistently demonstrated a strong correlation between the concentration of benzene in the air and the levels of SPMA excreted in the urine, solidifying its role in workplace monitoring. nih.govoup.com This relationship is fundamental to the establishment of Biological Exposure Indices (BEIs) or their equivalents. These guidelines represent the concentration of a chemical or its metabolite in a biological sample (like urine) that corresponds to the airborne OEL. They are essential for assessing the effectiveness of control measures and ensuring worker safety. alberta.caonepetro.org

Several regulatory and advisory bodies have established biomonitoring guidelines for SPMA based on extensive research correlating exposure levels with biological concentrations.

Biomonitoring Guideline Values for S-Phenylmercapturic Acid (SPMA)

Various organizations have proposed limit values for urinary SPMA to protect workers from the adverse health effects of benzene exposure. The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Biological Exposure Index (BEI) for SPMA, which is widely recognized. alberta.canih.gov In Europe, the Committee for Risk Assessment (RAC) of the European Chemicals Agency (ECHA) has proposed even lower biological limit values (BLV) in conjunction with a reduced OEL for airborne benzene. mdpi.comconcawe.eu

Table 1: Biomonitoring Guideline Values for Urinary SPMA

| Issuing Organization | Guideline Value (µg/g creatinine) | Corresponding Airborne Benzene Exposure (8-hr TWA) | Notes |

| ACGIH | 25 | 0.5 ppm | BEI for end-of-shift urine samples. alberta.canih.govmdpi.com |

| ECHA (RAC) Proposal | 2 | 0.05 ppm (160 µg/m³) | Proposed Biological Limit Value (BLV). mdpi.comtandfonline.comconcawe.eu |

| ACGIH (Basis for BEI) | 47 (Calculated Average) | 1 ppm | Research indicated exposure to 1 ppm benzene results in an average of 47 µg S-PMA/g creatinine. nih.gov |

This table is interactive. You can sort and filter the data.

The BEI established by the ACGIH is 25 µg/g creatinine in an end-of-shift urine sample. scirp.orgnih.govjenvoh.com This value corresponds to an airborne benzene exposure at the Threshold Limit Value (TLV) of 0.5 ppm. alberta.camdpi.com Studies have shown that exposure to 1 ppm of benzene for an 8-hour time-weighted average (TWA) leads to an average urinary SPMA concentration of 47 µg/g creatinine. nih.gov

Reflecting a trend towards more stringent control of carcinogens, the ECHA's RAC has recommended lowering the 8-hour TWA OEL for benzene to 0.05 ppm (160 µg/m³) and introducing a corresponding biological limit value of 2 µg SPMA/g creatinine. concawe.eunih.gov This highlights the ongoing re-evaluation of safe exposure levels and the central role of sensitive biomarkers like SPMA in this process.

Detailed Research Findings

Numerous studies have investigated the relationship between occupational benzene exposure and urinary SPMA levels across various industries. These studies provide the scientific foundation for the guideline values and demonstrate the practical application of SPMA in biomonitoring. For instance, research in petrochemical industries and among coke oven workers has confirmed the utility of SPMA, even at very low exposure concentrations. concawe.eunih.gov

A study of oil refinery workers found excellent correlations between airborne benzene and urinary SPMA (r = 0.812), reinforcing its reliability for assessing low-dose exposure. mdpi.com Conversely, studies in settings with highly variable or low exposure, such as among shoe-making home industry workers, have sometimes shown weaker correlations, which can be influenced by various factors including the limitations of small sample sizes. researchgate.netdoaj.org

Table 2: Selected Research Findings on Benzene Exposure and Urinary SPMA Levels

| Study Population | Airborne Benzene Concentration (median) | Airborne Benzene Concentration (range) | Urinary SPMA (median µg/g creatinine) | Urinary SPMA (range µg/g creatinine) |

| Oil Refinery Workers | 1.7 µg/m³ | 0.6 - 83.5 µg/m³ | Not Reported | <0.5 - 3.96 |

| Oil Site Workers (Congo) | 0.053 ppm | 0.019 - 1.448 ppm | 0.52 | 0.23 - 6.7 |

| Petrochemical Workers | 0.0132 mg/m³ | <0.003 - 924 mg/m³ | 0.48 | <0.06 - 18.63 |

| Policemen (Non-smoking) | 20.55 µg/m³ | 13.98 - 32.48 µg/m³ | 0.35 | 0.21 - 0.69 |

| Shoe Home Industry Workers | Not Reported | 0.06 - 53.8 ppm | Not Reported | Average: 6.68 |

This table is interactive. You can sort and filter the data based on different criteria.

These research findings underscore that while SPMA is a robust biomarker, interpreting the results requires consideration of factors such as smoking status, as cigarette smoke is a significant source of benzene exposure. onepetro.orgnih.gov Therefore, biomonitoring programs often assess smoking status to differentiate between occupational and non-occupational sources of exposure. onepetro.org

Enzymology and Kinetics Relevant to S Phenylmercapturic Acid Formation

General Principles of Enzyme Kinetics

Enzyme kinetics is the study of the rates of chemical reactions catalyzed by enzymes and the factors that influence these rates. teachmephysiology.com Understanding these principles is crucial for comprehending how the body metabolizes xenobiotics like benzene (B151609).

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes how the rate of an enzyme-catalyzed reaction is influenced by the concentration of the substrate. teachmephysiology.com The model assumes a reaction where a substrate (S) binds reversibly to an enzyme (E) to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form a product (P) and the free enzyme. teachmephysiology.com

The relationship is expressed by the Michaelis-Menten equation:

Where:

V₀ is the initial reaction velocity.

Vₘₐₓ is the maximum reaction velocity, achieved when the enzyme's active sites are saturated with the substrate. teachmephysiology.com

[S] is the substrate concentration.

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. teachmephysiology.com

This model is highly relevant to S-PMA formation as it helps to predict the rate of benzene metabolite conjugation at different exposure levels. semanticscholar.org At low substrate concentrations (i.e., low levels of benzene exposure), the reaction rate is directly proportional to the substrate concentration (first-order kinetics). teachmephysiology.com At high concentrations, the rate becomes independent of the substrate concentration and reaches a plateau at Vₘₐₓ (zero-order kinetics), as the enzyme becomes saturated. teachmephysiology.com